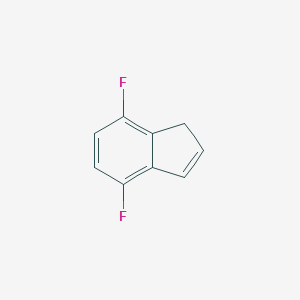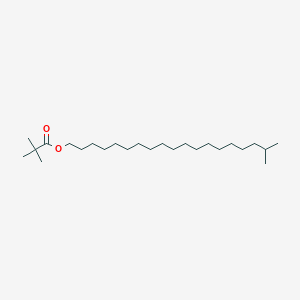
18-Methylnonadecyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methylnonadecyl 2,2-dimethylpropanoate (MNDDP) is a synthetic compound that has shown promising results in scientific research applications. MNDDP is a derivative of the natural fatty acid, oleic acid, and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood, but it is thought to involve the modulation of various signaling pathways. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to modulate the activity of various enzymes involved in lipid metabolism and cell signaling.
Biochemical And Physiological Effects
18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, the reduction of oxidative stress, and the inhibition of inflammation. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol and decrease the levels of low-density lipoprotein (LDL) cholesterol in animal models. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in animal models of inflammation.
Advantages And Limitations For Lab Experiments
18-Methylnonadecyl 2,2-dimethylpropanoate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to have low toxicity in animal models, and its stability has been demonstrated under various conditions. 18-Methylnonadecyl 2,2-dimethylpropanoate can be synthesized using various methods, and the synthesis method can be optimized to achieve high yields and purity. However, 18-Methylnonadecyl 2,2-dimethylpropanoate also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects. 18-Methylnonadecyl 2,2-dimethylpropanoate has limited solubility in water, which can limit its use in certain experiments. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate may have off-target effects due to its modulation of various signaling pathways.
Future Directions
18-Methylnonadecyl 2,2-dimethylpropanoate has shown promising results in various scientific research applications, and there are several future directions for its development. One future direction is the optimization of the synthesis method to achieve higher yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate. Another future direction is the investigation of the potential therapeutic applications of 18-Methylnonadecyl 2,2-dimethylpropanoate, including as a neuroprotective agent and a potential therapeutic agent for cancer. Further studies are also needed to elucidate the mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate and its potential off-target effects. Overall, 18-Methylnonadecyl 2,2-dimethylpropanoate is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesis Methods
18-Methylnonadecyl 2,2-dimethylpropanoate has been synthesized using various methods, including esterification, Friedel-Crafts acylation, and Grignard reaction. The most commonly used method is esterification, which involves the reaction between oleic acid and 2,2-dimethylpropanol in the presence of an acid catalyst. This method has been optimized to achieve high yields and purity of 18-Methylnonadecyl 2,2-dimethylpropanoate.
Scientific Research Applications
18-Methylnonadecyl 2,2-dimethylpropanoate has shown potential in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential therapeutic agent for cancer. 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. 18-Methylnonadecyl 2,2-dimethylpropanoate has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In addition, 18-Methylnonadecyl 2,2-dimethylpropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
CAS RN |
125496-22-2 |
|---|---|
Product Name |
18-Methylnonadecyl 2,2-dimethylpropanoate |
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI Key |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Other CAS RN |
125496-22-2 |
Pictograms |
Irritant |
synonyms |
Propanoic acid, 2,2-dimethyl-, 18-methylnonadecyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



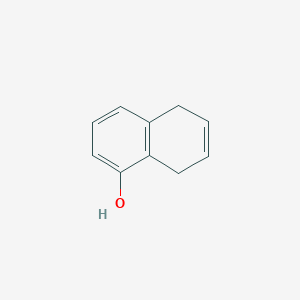
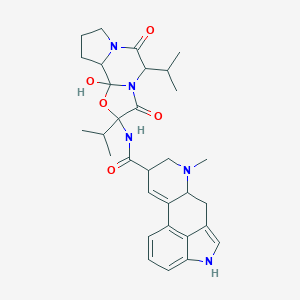
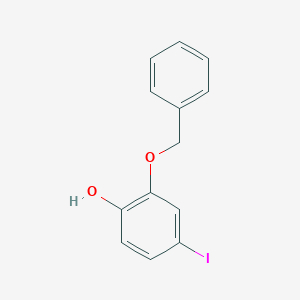
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
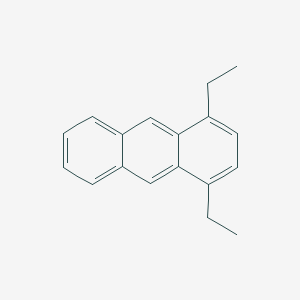
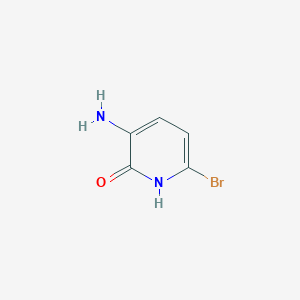
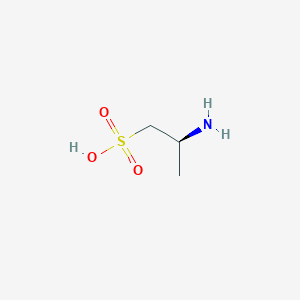
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
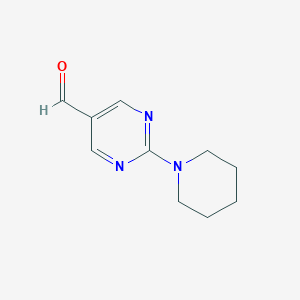
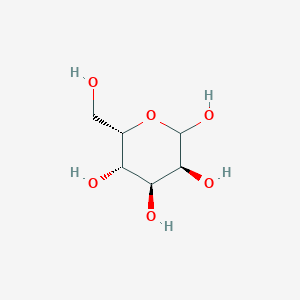
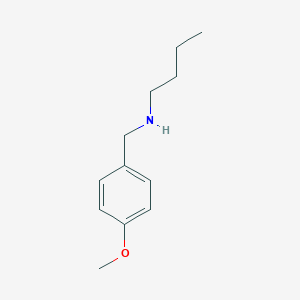
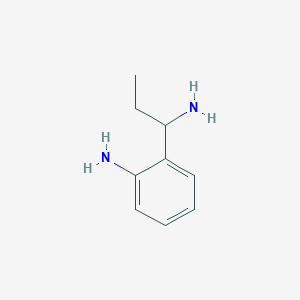
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
